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2-(Adamantan-1-yl)propanoic acid

Cat. No.: B13621938
M. Wt: 208.30 g/mol
InChI Key: JJOIGVWVISBUAZ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)propanoic acid is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research, particularly as a key synthetic intermediate for the development of novel active molecules. The compound features an adamantane cage structure, a moiety renowned for its lipophilicity, metabolic stability, and ability to enhance pharmacodynamic properties when incorporated into larger molecules . Adamantane derivatives have a well-established history in medicinal chemistry, most famously as the core structure in the antiviral drug amantadine . This specific propanoic acid functionalization makes it a valuable building block for the design and synthesis of potential inhibitors targeting various proteins. Research indicates that adamantane-containing compounds can exhibit potent activity against viruses, and their unique geometry and lipophilicity make them suitable for molecular docking studies and the design of new antiviral agents . The carboxylic acid functional group provides a versatile handle for further chemical transformation, enabling conjugation, amide bond formation, and the creation of more complex molecular architectures. This reagent is intended for use in laboratory research applications only, specifically in drug discovery efforts, chemical biology, and material science. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical space and develop next-generation therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B13621938 2-(Adamantan-1-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-(1-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O2/c1-8(12(14)15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3,(H,14,15)

InChI Key

JJOIGVWVISBUAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Physicochemical and Spectroscopic Data of Adamantane Carboxylic Acids

Due to the limited availability of specific experimental data for 2-(Adamantan-1-yl)propanoic acid, the following tables provide computed data for the closely related isomer, 3-(Adamantan-1-yl)propanoic acid, and experimental spectroscopic data for the parent adamantane-1-carboxylic acid as a representative example of this class of compounds.

Table 1: Physicochemical Properties of 3-(Adamantan-1-yl)propanoic acid

PropertyValueSource
Molecular FormulaC₁₃H₂₀O₂ sigmaaldrich.comchemicalbook.com
Molecular Weight208.30 g/mol chemicalbook.com
Physical FormSolid sigmaaldrich.comchemicalbook.com
pKa (Predicted)4.88 ± 0.10 chemicalbook.com
Storage TemperatureRoom Temperature sigmaaldrich.comchemicalbook.com

This data is for 3-(Adamantan-1-yl)propanoic acid as a close structural isomer.

Table 2: Representative Spectroscopic Data for Adamantane-1-carboxylic acid

Spectroscopic TechniqueKey FeaturesSource
¹H NMR (CDCl₃)δ (ppm): 1.72 (br s, 6H), 1.91 (br s, 3H), 2.03 (br s, 6H), 11. (s, 1H, COOH) chemicalbook.com
¹³C NMR (CDCl₃)δ (ppm): 28.46, 37.85, 40.8 (adamantyl C), 185.5 (C=O) chemicalbook.comchemicalbook.com
IR Spectroscopy ν (cm⁻¹): ~2900 (C-H stretch), ~1700 (C=O stretch) nist.govchemicalbook.com
Mass Spectrometry (EI)m/z: 180 (M⁺), 135 ([M-COOH]⁺) nist.gov

This data is for adamantane-1-carboxylic acid and is representative of the spectroscopic characteristics of adamantane-containing carboxylic acids.

Synthesis of 2 Adamantan 1 Yl Propanoic Acid

While specific literature on the synthesis of 2-(Adamantan-1-yl)propanoic acid is scarce, its preparation can be envisaged through established synthetic methodologies for α-substituted carboxylic acids, using adamantane-based starting materials. A plausible synthetic route could involve the following steps:

Halogenation of an Adamantane (B196018) Precursor: The synthesis could commence with a suitable adamantane derivative, such as 1-adamantyl methyl ketone. This starting material could be subjected to an α-halogenation reaction, for instance, using bromine in acetic acid, to yield α-bromo-1-adamantyl methyl ketone.

Favorskii Rearrangement: The resulting α-halo ketone could then undergo a Favorskii rearrangement. Treatment with a strong base, such as sodium hydroxide, would induce a rearrangement of the carbon skeleton to form the sodium salt of this compound.

Acidification: Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, would protonate the carboxylate salt to yield the final product, this compound.

Alternative approaches could involve the use of 1-adamantyl magnesium bromide in a reaction with a suitable three-carbon synthon that already contains the propanoic acid moiety or a precursor to it. The choice of synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product.

Research Findings on Adamantane Substituted Carboxylic Acids

Building the Adamantane Core with Propanoic Acid Functionality

Total Synthesis from Acyclic or Bicyclic Precursors

The construction of the adamantane skeleton from simpler, non-cage-like precursors represents a fundamental approach in organic synthesis. The first total synthesis of adamantane itself was achieved by Prelog and Seiwerth in 1941, laying the groundwork for accessing its derivatives. nih.gov This often involves a series of cyclization reactions to build the characteristic tricyclic cage structure.

One of the earliest and most notable syntheses of a substituted adamantane scaffold from acyclic starting materials involved the reaction of formaldehyde (B43269) and dimethyl malonate. nih.gov More contemporary methods utilize bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane, which can be cyclized to form the adamantane core. nih.gov These precursors can be assembled from simpler building blocks or, interestingly, through the ring-opening of readily available 1,3-disubstituted adamantane derivatives. nih.gov For instance, a one-pot reaction involving a di-one and an excess of acrylates can proceed through a cascade of aldol, Michael, and Dieckmann condensations to yield densely substituted adamantane cores. nih.gov

Ring Expansion and Contraction Reactions of Adamantane Homologues

Modifying the adamantane skeleton through ring expansion or contraction provides another avenue to introduce functionality. For example, conditions have been developed to prepare 4-substituted homoadamantanes in good yield through intramolecular ring expansion reactions starting from adamantan-2-one. rsc.org The Demjanov reaction can expand adamantan-2-one to homoadamantan-2-one, which can then undergo further transformations. nih.gov

Conversely, ring-contraction reactions can be employed to create noradamantane derivatives from adamantane precursors. researchgate.netrsc.orgrsc.org A notable example is the Favorskii rearrangement, which has been used to convert a bromoketone on a cubane (B1203433) precursor to a ring-contracted carboxylic acid. wikipedia.org While not directly yielding this compound, these methods demonstrate the principle of skeletal rearrangement to introduce carboxylic acid functionality in related cage systems.

Direct Functionalization of Adamantane for Carboxylic Acid Introduction

A more direct and often more efficient approach involves the functionalization of a pre-formed adamantane scaffold. This avoids the often lengthy and complex total synthesis routes.

Carboxylation of Adamantane and its Halogenated Derivatives

The direct carboxylation of adamantane and its derivatives is a widely used method. The Koch-Haaf reaction, which utilizes formic acid in the presence of a strong acid like sulfuric acid, is a classic example. google.comorgsyn.orgwikipedia.org This reaction can be applied to adamantane itself or to its halogenated derivatives, such as 1-bromoadamantane (B121549) or 1-adamantanol. orgsyn.org Due to the low solubility of adamantane in sulfuric acid, organic solvents like hexane (B92381) or chlorinated hydrocarbons are often employed. google.com

A two-step synthesis of 3-(1-adamantyl)propanoic acid has been reported starting from 1-bromoadamantane and methyl acrylate. google.com Additionally, a catalytic method for the remote carboxylation of halogenated aliphatic hydrocarbons using carbon dioxide at atmospheric pressure has been developed, which could potentially be applied to adamantane derivatives. nih.govum.es

C–H Functionalization of Adamantane Skeletons

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to derivatization. uni-giessen.dechemrxiv.orgresearchgate.net These methods aim to directly convert a C-H bond on the adamantane skeleton to a C-C bond, introducing a carboxylic acid or a precursor group. nih.govrsc.org The rigid structure of adamantane presents unique challenges and opportunities for C-H functionalization, with the tertiary C-H bonds being particularly strong. chemrxiv.orgresearchgate.net

Photoredox catalysis has been employed for the C-H functionalization of adamantane. For instance, a tandem carbonylation-addition process using decatungstate photocatalysis can generate an adamantyl radical, which then reacts with carbon monoxide to form an acyl radical, a precursor to carboxylic acids. nih.gov

Radical-Mediated Functionalization Pathways

Radical-mediated reactions provide another important route for the functionalization of the adamantane core. nih.govrsc.orgrsc.orgresearchgate.net The generation of an adamantyl radical is a key step in these processes. This can be achieved through various methods, including the use of radical initiators like benzoyl peroxide in the presence of oxalyl chloride for chlorocarbonylation. nih.gov

Once generated, the adamantyl radical can be trapped by various reagents to introduce the desired functionality. For example, reaction with carbon monoxide generates an acyl radical, which can be further converted to a carboxylic acid. nih.gov Another approach involves the Giese-type addition of the adamantyl radical to alkenes, which can be a step towards the synthesis of adamantane-containing propanoic acids. rsc.org

Synthetic Routes to this compound: A Review of Methodologies

The synthesis of this compound and its analogues is a significant focus in medicinal and materials chemistry due to the unique properties conferred by the bulky, lipophilic adamantane cage. This article delves into various synthetic strategies, from carbocationic rearrangements to modern catalytic methods, providing a comprehensive overview of the chemical pathways to this important class of molecules.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 2-(Adamantan-1-yl)propanoic acid. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing unambiguous assignment of proton (¹H) and carbon (¹³C) environments.

In ¹H NMR spectroscopy, the hydrogen atoms of the adamantane (B196018) cage typically appear as a complex series of signals. For instance, in a related adamantane derivative, the adamantane protons resonate as a broad multiplet, while the protons of the propanoic acid moiety exhibit distinct signals. nih.gov The carboxylic acid proton (–COOH) is characteristically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.infoyoutube.com The protons on the carbon adjacent to the carboxyl group (α-proton) and the subsequent carbon (β-protons) would have specific chemical shifts and splitting patterns based on their neighboring protons. docbrown.infoyoutube.com

¹³C NMR spectroscopy provides complementary information, with the number of distinct signals corresponding to the number of non-equivalent carbon atoms in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the downfield region of the spectrum (around 170-180 ppm). docbrown.info The carbons of the adamantyl cage produce a set of signals in the aliphatic region of the spectrum. nih.gov The specific chemical shifts of the adamantane carbons are influenced by their substitution pattern.

The purity of a sample of this compound can also be assessed by NMR. The presence of unexpected signals may indicate impurities, and the integration of signals can be used for quantitative analysis of the sample's purity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propanoic Acid Moiety

This table is based on general principles and data for propanoic acid and its derivatives. Actual shifts for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)> 10 (broad singlet)~170-180
α-carbon protons (CH)~2.2-2.5 (quartet)~30-40
β-carbon protons (CH₃)~1.0-1.2 (triplet)~10-15

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing the molecule's vibrational modes. researchgate.netspectroscopyonline.comspectroscopyonline.com

The most characteristic absorption in the IR spectrum of a carboxylic acid is the C=O (carbonyl) stretching vibration, which typically appears as a strong, sharp band in the region of 1700–1725 cm⁻¹. kurouskilab.commdpi.com Another key feature is the broad O-H stretching vibration of the carboxyl group, which is observed over a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with C-H stretching vibrations. mdpi.com The C-H stretching vibrations of the adamantyl and propanoic acid alkyl groups are expected in the 2850–3000 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. kurouskilab.com Conversely, the C-C and C-H vibrations of the adamantane cage often produce strong signals in the Raman spectrum, aiding in the confirmation of this bulky substituent. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. kurouskilab.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

This table presents expected ranges for the key functional groups.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)Weak or not observed
Carbonyl (C=O)Stretching1700-1725 (strong)Moderate to weak
Alkyl (C-H)Stretching2850-3000Strong
Adamantane CageC-C, C-H vibrationsVariousStrong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. chim.lu The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₃H₂₀O₂), the expected molecular weight is approximately 208.30 g/mol . A related compound, 3-(1-adamantyl)propanoic acid, has a reported molecular weight of 224.30 g/mol . vulcanchem.com

Under electron ionization (EI), the molecule fragments in a characteristic manner. A prominent fragment often observed for adamantane-containing compounds is the adamantyl cation (C₁₀H₁₅⁺) at m/z 135, resulting from the cleavage of the bond between the adamantane group and the propanoic acid side chain. nih.govnist.gov Other fragments may arise from the loss of the carboxyl group (COOH) or parts of the propanoic acid chain. docbrown.info The analysis of these fragment ions helps to piece together the structure of the parent molecule. chim.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₁₃H₂₀O₂]⁺~208
[M - COOH]⁺[C₁₂H₁₉]⁺~163
[C₁₀H₁₅]⁺Adamantyl cation135

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. wordpress.com This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule. nih.gov

For a crystalline sample of this compound, X-ray diffraction analysis would reveal the exact geometry of the adamantane cage and the propanoic acid side chain. It would also show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups of neighboring molecules. nih.gov Such hydrogen bonding is a common feature in the crystal structures of carboxylic acids, often leading to the formation of dimers. The crystal structure of related adamantane derivatives has been reported, providing insights into the conformational preferences and packing arrangements of molecules containing this bulky group. nih.govnih.govmdpi.com

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. nih.govijraset.com Due to the non-polar nature of the adamantane group and the polar carboxylic acid function, reversed-phase HPLC is a suitable method. sielc.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. sielc.com The retention time of this compound will depend on the specific conditions, such as the composition of the mobile phase, the flow rate, and the column temperature. Detection is commonly achieved using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov HPLC can be used to determine the purity of a sample by detecting and quantifying any impurities present.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of adamantane derivatives, GC is invaluable for assessing purity, identifying isomers, and quantifying the compound in various matrices.

For the analysis of carboxylic acids such as this compound, a derivatization step is often employed to increase volatility and improve peak shape. A common approach is silylation, where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, making it more amenable to GC analysis.

Research Findings:

While specific chromatograms for this compound are not widely published in peer-reviewed literature, the analysis of its close isomer, 1-adamantanecarboxylic acid, is well-documented and provides a reliable proxy for the expected analytical behavior. For instance, commercial suppliers of high-purity 1-adamantanecarboxylic acid specify the use of silylated GC for assay determination, confirming its utility for this class of compounds. thermofisher.com The retention time of the silylated derivative of this compound would be expected to be distinct from that of the 1-isomer due to differences in their molecular structure and interaction with the GC column's stationary phase.

A typical GC-MS (Gas Chromatography-Mass Spectrometry) analysis would involve injecting the derivatized sample into the GC system. The components are separated on the column and then introduced into the mass spectrometer, which provides information about the mass-to-charge ratio of the eluted fragments, allowing for definitive identification. The mass spectrum of silylated this compound would be expected to show a characteristic molecular ion peak and fragmentation pattern originating from the adamantane cage and the silylated propanoic acid side chain.

ParameterTypical Value/Condition
Column DB-5MS or equivalent (non-polar)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. It provides a crucial check for the purity and empirical formula of a synthesized molecule like this compound. The technique typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and others) are collected and measured, from which the percentages of carbon and hydrogen can be calculated. The percentage of oxygen is often determined by difference.

For this compound, with a molecular formula of C₁₃H₂₀O₂, the theoretical elemental composition can be precisely calculated. A comparison between these theoretical values and the experimentally determined values provides a stringent test of the compound's purity and structural integrity. Any significant deviation from the theoretical values could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Research Findings:

CompoundMolecular FormulaElementTheoretical Percentage (%)
This compound C₁₃H₂₀O₂Carbon (C)74.96
Hydrogen (H)9.68
Oxygen (O)15.36
1-Adamantanecarboxylic acid C₁₁H₁₆O₂Carbon (C)73.30
Hydrogen (H)8.95
Oxygen (O)17.75

Application As a Synthetic Building Block and Rigid Scaffold in Organic Chemistry

Design and Synthesis of Complex Molecules Utilizing Adamantyl-Propanoic Acid Scaffolds

The rigid, three-dimensional nature of the adamantane (B196018) group makes 2-(adamantan-1-yl)propanoic acid and its derivatives exceptional scaffolds for the synthesis of complex molecules. researchgate.net This inherent rigidity allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological activities or material properties. nih.govnih.gov

Researchers have successfully employed adamantane-based scaffolds to create multivalent ligands with well-defined geometries. nih.gov For instance, adamantane derivatives with multiple carboxylic acid groups can be synthesized to present ligands in a tripodal fashion, which can enhance binding affinity to biological targets. nih.gov The synthesis of such complex structures often involves strategic functionalization of the adamantane core, followed by the attachment of desired molecular fragments. nih.gov While direct functionalization of the adamantane cage can be challenging due to the stability of the structure, various synthetic routes have been developed to introduce diverse functionalities. nih.govnih.gov The use of adamantane as a central scaffold enables the construction of intricate molecular architectures that would be difficult to achieve with more flexible building blocks. researchgate.net

Development of Rigid Spacers and Conformationally Constrained Systems

The adamantane unit is frequently utilized as a rigid spacer to separate different parts of a molecule while maintaining a fixed distance and orientation. This property is invaluable in the design of conformationally constrained systems, where restricting the flexibility of a molecule can lead to enhanced biological activity or selectivity. nih.govdartmouth.edu

By incorporating the this compound moiety, chemists can introduce a bulky, non-aromatic, and conformationally locked segment into a molecular structure. lshtm.ac.ukresearchgate.net This is particularly useful in medicinal chemistry for mimicking the bound conformation of a natural ligand to its receptor, potentially leading to more potent and selective drugs. nih.gov The synthesis of such constrained mimetics often involves leveraging the unique reactivity of adamantane derivatives to build complex and rigid frameworks. nih.govdartmouth.edu For example, the synthesis of conformationally constrained adamantane imidazolines has been reported for potential therapeutic applications. lshtm.ac.uk

Precursors for Advanced Materials Science Research (e.g., polymers, coatings)

The robustness and well-defined structure of adamantane-containing compounds make them attractive precursors for advanced materials. The incorporation of the this compound unit into polymers can impart desirable properties such as thermal stability, rigidity, and a high glass transition temperature.

Adamantane-based molecules have been explored as building blocks for a variety of materials. researchgate.net Their rigid nature can be harnessed to create polymers with specific nano-architectures. For example, adamantane derivatives can be used to form highly stable nanolayers on surfaces like titanium dioxide and stainless steel. researchgate.net The carboxylic acid functionality of this compound provides a convenient handle for polymerization reactions or for grafting onto other material surfaces. While the direct use of this compound in large-scale polymer production is an area of ongoing research, the principle of using rigid, cage-like structures to enhance material properties is well-established. nih.gov

Chiral Resolution and Asymmetric Synthesis using Derived Forms

The presence of a chiral center in this compound at the carbon atom adjacent to the carboxyl group opens up avenues for its use in chiral applications. The separation of its racemic mixture into individual enantiomers is a key step to unlock its full potential in stereoselective synthesis and for the development of chiral drugs. wikipedia.orgmdpi.com

One common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization. wikipedia.org Another approach is the esterification with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters that can be separated by chromatography. beilstein-journals.org Once resolved, the enantiomerically pure forms of this compound can be used as chiral building blocks in asymmetric synthesis. researchgate.netnih.gov This allows for the synthesis of complex target molecules with a high degree of stereochemical control, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. mdpi.com The use of chiral N,N'-dioxide-metal complexes in combination with diazo compounds has also been shown to be an effective method for the asymmetric synthesis of complex lactones. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Reagents

The synthesis of adamantane (B196018) derivatives, including carboxylic acids, has traditionally relied on multi-step sequences often involving halogenated intermediates. nih.gov Future efforts should focus on more direct and efficient C-H functionalization and carboxylation strategies.

One promising avenue is the direct oxidative carbonylation of the adamantane core. Research has shown that using reagents like the phthalimide-N-oxyl (PINO) radical can facilitate the reaction of adamantane with carbon monoxide and oxygen to form carboxylic acids. nih.gov Applying and optimizing such methods specifically for the synthesis of 2-(Adamantan-1-yl)propanoic acid from a suitable adamantyl precursor could significantly streamline its production.

Furthermore, the development of novel reagents for adamantane functionalization is a key area of interest. researchgate.netmdpi.com For instance, new catalytic systems that can selectively activate the secondary C-H bonds on the adamantane cage would be highly valuable for introducing the propanoic acid side chain with greater control and efficiency.

Aspect Traditional Method (e.g., via Halogenation) Proposed Novel Method (e.g., Direct C-H Carboxylation)
Starting Material 1-Bromoadamantane (B121549)Adamantane or 1-Alkyladamantane
Key Reagents Grignard reagents, CO2Radical initiators (e.g., PINO), CO, O2, specialized catalysts
Number of Steps Multiple stepsPotentially fewer steps (one-pot)
Key Advantages Well-establishedHigher atom economy, reduced waste, potentially milder conditions
Research Focus Yield optimizationCatalyst design, selectivity control

This table provides a comparative overview of traditional versus proposed novel synthetic approaches.

Exploration of Underutilized Reaction Pathways

Beyond synthesis, the propanoic acid moiety of the title compound offers numerous handles for chemical modification that remain largely unexplored. Future research could delve into leveraging these reactive sites through underutilized pathways.

Photoredox catalysis, for example, has emerged as a powerful tool for C-H functionalization and decarboxylative couplings. nih.gov The carboxylic acid group of this compound could potentially be used as a radical precursor via oxidative fluorodecarboxylation, opening pathways to novel fluorinated adamantane derivatives.

Additionally, electrochemical methods represent another frontier. rsc.org The electrochemical oxidation or reduction of the carboxylic acid could lead to the formation of unique radical intermediates, enabling novel coupling reactions or functional group transformations that are not accessible through traditional thermal methods. The Giese-type reaction, which involves the addition of a carbon-centered radical to an electrophilic alkene, could also be adapted. nih.gov If a radical can be generated at the alpha-position of the propanoic acid chain, it could be trapped by various alkenes to build more complex molecular architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens for predicting the properties and reactivity of adamantane derivatives, guiding experimental work and accelerating discovery. researchgate.net Density Functional Theory (DFT) and other ab initio methods can be employed to investigate the structural, electronic, and optical properties of this compound and its potential derivatives. nih.govtandfonline.com

Future computational studies could focus on:

Predicting Reactivity: Modeling transition states and reaction energies for the novel synthetic pathways discussed above to assess their feasibility and optimize conditions.

Simulating Spectroscopic Data: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds derived from this compound. researchgate.net

Investigating Supramolecular Interactions: The adamantane cage is known to form strong inclusion complexes with host molecules like cyclodextrins. nih.govmdpi.com Computational docking and molecular dynamics (MD) simulations can predict the binding affinities and geometries of such complexes, which is crucial for applications in drug delivery and materials science. tandfonline.com

Computational Method Application to this compound Research Potential Insights
Density Functional Theory (DFT) Reaction mechanism analysis, electronic structure calculation. nih.govFeasibility of new reactions, prediction of reactivity sites, HOMO-LUMO gap. nih.gov
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis and other electronic spectra. researchgate.netUnderstanding electronic transitions, aiding in product identification.
Molecular Dynamics (MD) Simulating interactions with host molecules (e.g., cyclodextrins) or biological targets. tandfonline.comPredicting binding affinity, stability of supramolecular assemblies.
Genetic Algorithms Searching for novel structures of adamantane derivatives with desired properties. researchgate.netIdentifying new synthetic targets with optimized characteristics.

This table outlines the application of various computational methods to future research on the title compound.

Integration with Emerging Fields in Organic Synthesis

To remain at the cutting edge, research on this compound should be integrated with emerging paradigms in organic synthesis.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better temperature control, and easier scalability. Adapting the synthesis of this compound and its derivatives to flow conditions could lead to more efficient and reproducible manufacturing processes.

Mechanochemistry: This solid-state synthesis method uses mechanical force to drive chemical reactions, often reducing or eliminating the need for solvents. rsc.org Exploring mechanochemical routes for the functionalization of adamantane derivatives could provide greener and more efficient synthetic alternatives.

Machine Learning: By analyzing large datasets of reaction outcomes, machine learning algorithms can predict the optimal conditions for a given transformation or even suggest novel reaction pathways. Applying these tools to the synthesis of complex adamantane derivatives could uncover non-intuitive solutions and accelerate the discovery of new compounds. researchgate.net

The integration of these advanced synthetic and computational tools promises to significantly expand the chemical space accessible from this compound, paving the way for novel materials and therapeutics built upon the unique adamantane scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(Adamantan-1-yl)propanoic acid, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis of adamantane-containing compounds often begins with brominated adamantane derivatives (e.g., 1-bromoadamantane) to generate Grignard or organometallic intermediates. For example, coupling adamantane derivatives with α-bromoesters followed by hydrolysis could yield the target compound. Critical parameters include reaction temperature (optimized between −78°C and 25°C for Grignard stability), solvent choice (anhydrous ether or THF), and stoichiometric control of intermediates . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity, as demonstrated in structurally related adamantane-carboxylic acid derivatives .

Q. What handling and storage protocols are recommended for this compound to ensure chemical stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent degradation. Avoid exposure to strong acids, bases, or oxidizing agents, which may induce hazardous decomposition (e.g., toxic fumes or carbon monoxide) . Use fume hoods and personal protective equipment (gloves, goggles) during handling, as adamantane derivatives can exhibit acute toxicity via inhalation or dermal contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for adamantane-containing compounds like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, in related adamantane derivatives, SC-XRD at 120 K confirmed intramolecular C–H···π interactions and torsion angles (e.g., 12.24° for keto–enone groups), with data-to-parameter ratios >14 ensuring reliability . Pair SC-XRD with NMR (e.g., 13C^{13}\text{C} DEPT for stereochemistry) and computational tools (DFT geometry optimization) to validate structural assignments .

Q. What computational strategies predict the biological interactions of this compound with enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with hydrophobic enzyme pockets, leveraging the rigid adamantane core’s affinity for lipid-rich regions. For instance, adamantane derivatives exhibit enhanced membrane permeability, which can be quantified using free-energy perturbation (FEP) calculations . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics or surface plasmon resonance) to correlate computational binding affinities with experimental IC50_{50} values.

Q. How do steric and electronic effects of the adamantane group influence the acidity and reactivity of this compound?

  • Methodological Answer : The adamantane group’s steric bulk reduces the carboxylic acid’s acidity (higher pKa_a) by hindering solvation, as observed in structurally similar compounds like 2-(4-methylphenyl)propanoic acid (pKa_a ~4.8) . Electronic effects are minimal due to the saturated hydrocarbon framework. Titration with NaOH in ethanol/water mixtures (1:1 v/v) under argon can experimentally determine pKa_a, complemented by computational electrostatic potential maps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological data for adamantane derivatives?

  • Methodological Answer : Cross-reference acute toxicity studies (e.g., LD50_{50} in rats) with purity assessments. For example, impurities in adamantane-carboxylic acid batches may skew toxicity results; use HPLC-MS to verify purity >98% before testing . Compare data across regulatory databases (e.g., ECHA, FDA GSRS) to identify consensus values, noting that inhalation toxicity (H332) is often underestimated in non-GLP studies .

Structural and Functional Insights

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Use 1H^{1}\text{H}-NOESY NMR to confirm stereochemical orientation of the adamantane moiety relative to the carboxylic acid. For example, NOE correlations between adamantane protons and the α-carbon proton can validate spatial proximity. Pair with IR spectroscopy (C=O stretch ~1700 cm1^{-1}) and polarimetry ([α]D_D for chiral derivatives) to resolve enantiomeric purity .

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